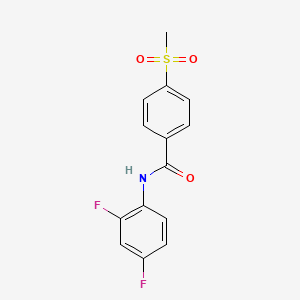

N-(2,4-difluorophenyl)-4-methylsulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N′-(2,4-Difluorophenyl)-N,N-diphenylurea” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of unique chemicals . Another compound, “2-Chloro-N-(2,4-difluorophenyl)nicotinamide”, has a molecular formula of CHClFNO and an average mass of 268.647 Da .

Synthesis Analysis

The synthesis of a related compound, “N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)”, was achieved in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .

Molecular Structure Analysis

The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods at 294 (1) K in space group Pn (No. 7). In Fo24, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-(2,4-difluorophenyl)nicotinamide” include a molecular formula of CHClFNO, an average mass of 268.647 Da, and a monoisotopic mass of 268.021484 Da .

Wissenschaftliche Forschungsanwendungen

Microbial Degradation of PFASs

A review highlighted the microbial degradation of polyfluoroalkyl chemicals in the environment, focusing on their transformation into perfluoroalkyl acid (PFAA) precursors and ultimately into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are subjects of regulation due to their toxic profiles. This study underscores the importance of understanding degradation pathways and environmental fate of such compounds (Liu & Avendaño, 2013).

Developmental Toxicity of PFASs

Another study reviewed the developmental toxicity of PFASs, particularly PFOS and PFOA, indicating a renewed effort to better understand the hazards inherent in these compounds due to their widespread prevalence in humans and the environment (Lau, Butenhoff, & Rogers, 2004).

Biological Monitoring of PFASs

Research on the biological monitoring of PFASs in wildlife and humans discussed the increase in exposure over the past decades, comparing concentrations and contamination profiles among species and locations. This study contributes to the understanding of bioaccumulation and biomagnification of PFASs in the environment (Houde et al., 2006).

Novel Treatment Technologies for PFASs

A critical review on novel treatment technologies for PFAS compounds, such as sonochemistry, bioremediation, and photolysis, was conducted to explore their effectiveness in removing these compounds from groundwater, highlighting the need for more cost-effective treatment methods (Kucharzyk et al., 2017).

Human Exposure to PFASs through Drinking Water

A study summarized recent information on the concentrations of PFASs in drinking water and the human health risks derived from regular water consumption, emphasizing the significance of PFOS and PFOA among other PFASs (Domingo & Nadal, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-21(19,20)11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWBDZVHZUXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylpiperazin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B2973685.png)

![Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B2973691.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2973696.png)

![3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2973697.png)

![N-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2973699.png)

![3-[(2-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2973701.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)